2-((5-(4-(3,4-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide
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Overview
Description
2-((5-(4-(3,4-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, a piperazine moiety, and a difluorobenzoyl group, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-(3,4-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide and an oxidizing agent.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.
Attachment of the Difluorobenzoyl Group: This step involves acylation reactions using 3,4-difluorobenzoyl chloride.
Thioether Formation: The thiadiazole ring is then linked to the piperazine moiety via a thioether bond.
Final Acetamide Formation: The compound is completed by reacting with 2-methoxyethylamine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions may target the carbonyl groups in the difluorobenzoyl moiety.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring and the thiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and cellular pathways. Its ability to interact with biological macromolecules makes it a valuable tool for biochemical studies.
Medicine
Medicinally, 2-((5-(4-(3,4-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide has potential as a therapeutic agent. Its structure suggests it could be explored for activity against various diseases, including cancer and infectious diseases.
Industry
In industry, the compound may be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-((5-(4-(3,4-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent cellular responses. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(4-(3,4-dichlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide
- 2-((5-(4-(3,4-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-ethoxyethyl)acetamide
Uniqueness
Compared to similar compounds, 2-((5-(4-(3,4-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide stands out due to the presence of the difluorobenzoyl group, which can significantly influence its chemical reactivity and biological activity. The methoxyethyl group also contributes to its unique properties, potentially affecting its solubility and interaction with biological targets.
Properties
IUPAC Name |
2-[[5-[4-(3,4-difluorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5O3S2/c1-28-9-4-21-15(26)11-29-18-23-22-17(30-18)25-7-5-24(6-8-25)16(27)12-2-3-13(19)14(20)10-12/h2-3,10H,4-9,11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCGDZPFEKTREW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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